1-(Pyridin-3-ylmethyl)piperazine hydrochloride
Overview
Description
1-(Pyridin-3-ylmethyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a pyridine ring attached to a piperazine moiety
Preparation Methods
The synthesis of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride typically involves the reaction of pyridine-3-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(Pyridin-3-ylmethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the piperazine moiety is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
1-(Pyridin-3-ylmethyl)piperazine hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies to investigate its interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate physiological functions .
The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits .
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Pyridinylmethyl)piperazine: This compound has a similar structure but with the pyridine ring attached at the 2-position.
1-(4-Pyridinylmethyl)piperazine: Another positional isomer with the pyridine ring attached at the 4-position.
N-Methylpiperazine: A derivative of piperazine with a methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;/h1-3,8,11H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOXZZUJVVUYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510725-49-2 | |
Record name | Piperazine, 1-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510725-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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